molecular formula C8H7BrO2 B139916 Methyl 4-bromobenzoate CAS No. 619-42-1

Methyl 4-bromobenzoate

Cat. No.: B139916
CAS No.: 619-42-1
M. Wt: 215.04 g/mol
InChI Key: CZNGTXVOZOWWKM-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzoate (CAS: 619-42-1) is a halogenated aromatic ester with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.046 g/mol . Structurally, it consists of a benzoate ester substituted with a bromine atom at the para position of the benzene ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions , photocatalysis , and the preparation of bioactive derivatives . Its crystalline structure involves intermolecular interactions such as Br⋯Br and C–H⋯O contacts, which stabilize molecular layers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with methanol in the presence of a catalyst. One common method involves adding 10 mmol of 4-bromobenzoic acid, 100 mmol of methanol, and 1.5 mmol of dichlorohydantoin into a 50 mL three-necked flask. The mixture is then refluxed at 60°C for 7 hours . After the reaction, the methanol is recovered by rotary evaporation, and the product is extracted with ethyl acetate, washed with sodium carbonate solution, and dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain this compound with a yield of 99% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates, such as 4-aminobenzoate or 4-thiobenzoate.

    Cross-Coupling Reactions: Products include biaryl compounds or styrenes.

    Reduction: The major product is 4-bromobenzyl alcohol.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 4-bromobenzoate serves as a crucial building block in the synthesis of various pharmaceutical agents. Notable applications include:

  • Antifolate Analogues : It is employed in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs, which exhibit antifolate activity .
  • Ligand-Coupling Reactions : The compound is used in cross-coupling reactions to form methyl 4-(2-pyridyl)benzoate and methyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate through palladium-catalyzed processes .

Electrochemical Applications

Recent studies highlight the electrochemical properties of this compound, particularly in nickel-catalyzed cross-coupling reactions:

  • C(sp²)−C(sp³) Cross-Coupling : Research indicates that this compound can participate in electrochemical cross-coupling with potassium benzyltrifluoroborate, yielding methyl 4-benzylbenzoate with a notable efficiency (up to 93% yield under optimized conditions) .
  • Current Intensity Effects : The reaction selectivity and rate were significantly influenced by the current intensity during electrolysis, showcasing its potential for fine-tuning reaction parameters in synthetic applications .

Material Science

This compound has been investigated for its role in developing new materials:

  • Nanocrystalline Applications : Studies have explored the use of this compound in creating organic nanocrystals that exhibit unique optical properties, beneficial for organic light-emitting diodes (OLEDs) .
  • Synthesis of Triazole Derivatives : The compound is also involved in synthesizing (1H-1,2,3-triazol-4-yl)methyl derivatives through click chemistry reactions, which are valuable in materials science for their stability and functional properties .

Table 1: Synthesis Pathways Utilizing this compound

ApplicationReaction TypeYield (%)Reference
Antifolate AnaloguesFuro[2,3-d]pyrimidine synthesisN/A
Methyl 4-(2-pyridyl)benzoateCross-coupling with lithium boratesN/A
Methyl 4-benzylbenzoateElectrochemical cross-coupling93
Triazole DerivativesCu(I)-catalyzed click chemistryN/A

Case Study: Electrochemical Cross-Coupling

A detailed study on the electrochemical behavior of this compound demonstrated its effectiveness in C(sp²)−C(sp³) coupling reactions. By optimizing the reaction conditions with various supporting electrolytes and additives, researchers achieved a high yield of desired products while minimizing by-products. This study illustrates the compound's utility in synthetic organic chemistry and highlights its potential for future applications in electrochemical synthesis .

Mechanism of Action

The mechanism of action of methyl 4-bromobenzoate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The compound’s planar structure and electronic properties influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Methyl 4-bromobenzoate exhibits structural similarities with other halogenated benzoates, such as methyl 4-chlorobenzoate and methyl 4-iodobenzoate. Its crystal packing (e.g., 2D arrangements along the c-axis) is analogous to dimethyl terephthalate and methyl 4-iodobenzoate, sharing supramolecular synthons like SCE and SCG motifs .

Table 1: Phase Behavior of Methyl 4-Halogenbenzoates

Compound Solid Solution Compatibility Dominant Packing Motif
This compound Full with Cl; Partial with I SCE, SCG
Methyl 4-chlorobenzoate Full with Br SCE
Methyl 4-iodobenzoate Partial with Br SCG

Electronic and Reactivity Comparisons

The bromine substituent exerts a moderate electron-withdrawing effect, influencing reactivity in nucleophilic aromatic substitution and hydrolysis. Comparative studies using Hammett parameters (σm⁺, σp⁺, π) highlight its electronic profile:

Table 2: Hammett Parameters for Para-Substituted Methyl Benzoates

Compound σm⁺ σp⁺ π Reactivity Rank
This compound -0.2873 -0.3373 -0.6316 74
Methyl 4-chlorobenzoate -0.2878 -0.3378 -0.6323 74
Methyl 4-nitrobenzoate -0.2792 -0.3294 -0.6214 58
Methyl 4-methoxybenzoate -0.2976 -0.3475 -0.6444 90

Bromine’s electronegativity results in lower reactivity in hydrolysis compared to electron-donating groups (e.g., methoxy) but higher than nitro groups . In hydrolytic stability assays, ethyl 4-bromobenzoate (analogous to the methyl ester) demonstrated intermediate lability in basic media, slower than ethyl 2-bromobenzoate due to steric and electronic effects .

Table 3: Reaction Efficiency in Cross-Coupling Reactions

Substrate Catalyst Conversion (%) Key Condition
This compound Pd/ZnCl₂ 100 2.2 eq ZnCl₂
Methyl 4-iodobenzoate CoBr₂/Zn 95 13 mol% CoBr₂
Methyl 4-chlorobenzoate g-CN 35 455 nm light

Biological Activity

Methyl 4-bromobenzoate (C8H7BrO2) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and case studies.

  • Molecular Formula: C8H7BrO2
  • Molecular Weight: 215.05 g/mol
  • CAS Number: 619-42-1
  • Melting Point: 77°C to 81°C
  • Solubility: Insoluble in water

Synthesis and Applications

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. It is utilized in the preparation of:

  • Antifolate Drugs: It is a key intermediate in the synthesis of pemetrexed, an antifolate drug used in cancer therapy. Pemetrexed acts by inhibiting multiple folate-dependent enzymes involved in nucleotide synthesis, thereby hindering tumor growth .
  • Furo[2,3-d]pyrimidine Derivatives: These compounds have shown potential as antifolates with enhanced activity against tumor cells .

Anticancer Properties

Research has indicated that this compound and its derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds synthesized from this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Inhibition of DNA Synthesis: By interfering with folate metabolism, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells.
  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells, enhancing their therapeutic potential .

Microbial Dechlorination

This compound has also been noted for its role in environmental applications. It stimulates microbial dechlorination processes, particularly for polychlorinated biphenyls (PCBs), which are hazardous environmental pollutants. This property underscores its potential use in bioremediation strategies to detoxify contaminated environments .

Case Studies

  • Synthesis of Antifolates:
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of three-carbon-bridged furo[2,3-d]pyrimidine derivatives from this compound, demonstrating enhanced inhibitory activity against tumor cells compared to traditional antifolates .
  • Environmental Impact:
    • Research conducted on the microbial degradation of PCBs revealed that this compound can enhance the dechlorination efficiency of specific bacterial strains, contributing to effective bioremediation efforts .

Research Findings

StudyFindings
Journal of Medicinal Chemistry (2004)Demonstrated that derivatives of this compound showed improved anticancer activity against various cell lines.
Environmental Science & Technology (2010)Found that this compound facilitates microbial dechlorination of PCBs, highlighting its environmental applications.
Bioorganic & Medicinal Chemistry Letters (2016)Reported on the synthesis of novel derivatives with enhanced biological activity as potential cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing methyl 4-bromobenzoate?

  • Methodological Answer : this compound is typically synthesized via esterification of 4-bromobenzoic acid with methanol under acidic catalysis. A common procedure involves refluxing equimolar amounts of 4-bromobenzoic acid and methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol or column chromatography. Researchers should confirm the ester’s identity using 1H^1H-NMR (δ ~3.9 ppm for the methyl ester group) and compare melting points with literature values (e.g., 125–128°C for analogous esters) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the ester moiety and aromatic substitution pattern.
  • Chromatography : HPLC or GC-MS to assess purity.
  • Melting Point Analysis : Compare observed values with literature data (e.g., 255°C for 4-bromobenzoic acid derivatives).
    Cross-referencing with databases like SciFinder or Reaxys is critical to validate structural assignments and resolve discrepancies in reported data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral or physical property data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic variations or impurities. Strategies include:

  • Cross-Validation : Use multiple analytical techniques (e.g., XRD for crystallinity, DSC for thermal behavior).
  • Database Mining : Compare data across SciFinder, Reaxys, and peer-reviewed journals to identify consensus values.
  • Reproducibility Tests : Replicate synthesis and purification under controlled conditions. For example, polymorphic forms of 4-bromophenyl 4-bromobenzoate exhibit drastically different mechanical properties (e.g., elastic vs. brittle behavior), highlighting the need for rigorous crystallization condition reporting .

Q. What strategies optimize reaction yields when using this compound as a precursor in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Systems : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance Suzuki-Miyaura coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and stability.
  • Temperature Control : Microwave-assisted synthesis may reduce side reactions.
    Document reaction conditions meticulously, as minor variations (e.g., trace moisture) can significantly impact yields .

Q. How do polymorphic forms of this compound derivatives influence their reactivity or application in materials science?

  • Methodological Answer : Polymorphs can alter mechanical and chemical behavior. For example:

  • Mechanical Properties : Crystals of 4-bromophenyl 4-bromobenzoate exhibit plastic, elastic, or brittle behaviors depending on packing arrangements.
  • Reactivity : Surface accessibility of the bromine atom may vary, affecting nucleophilic substitution kinetics.
    Researchers should characterize polymorphs via single-crystal XRD and correlate lattice parameters with observed reactivity .

Q. Key Recommendations for Researchers

  • Safety Protocols : Adopt OSHA-compliant handling practices for brominated compounds, including PPE (gloves, goggles) and emergency eyewash stations .
  • Literature Review : Prioritize peer-reviewed journals over vendor catalogs for reliable data. Use Reaxys to verify compound novelty and access spectral databases .
  • Data Reporting : Clearly document synthetic conditions (solvent, temperature, catalyst) to enable reproducibility and polymorph control .

Properties

IUPAC Name

methyl 4-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZNGTXVOZOWWKM-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)Br
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Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID7060702
Record name Benzoic acid, 4-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 4-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 4-bromobenzoate
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CAS No.

619-42-1
Record name Methyl 4-bromobenzoate
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Synthesis routes and methods I

Procedure details

4-Bromobenzoic acid (9.98 kg, 48 mol) was suspended in 40 kg of methanol. Sulfuric acid (2 kg, 20 mol) was added and the mixture was heated under reflux for approximately 5 hours. The mixture was cooled over 10 hours to -10° C. and allowed to stand for 5 hours giving a crystalline product. The product was isolated by filtration and the filter cake was washed with methanol (2×3 L). Drying gave methyl 4-bromobenzoate (9.97 kg, 42 mol), m.p. 78°-78.7° C.
Quantity
9.98 kg
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2 kg
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40 kg
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Synthesis routes and methods II

Procedure details

4-Bromo-benzoic acid (5 g) was suspended in methanol (50 mL) and conc. H2SO4 (5 mL) added. The mixture was heated to reflux for 3 hours. Evaporation of some of the methanol led to crystallisation. The solid was collected and dissolved in DCM, washed with NaHCO3, and dried. Methanol (10 mL) was added and the solvents were evaporated until crystallisation occurred. The solid was collected and recrystallised from methanol to give the title compound as white needles. 13C NMR (CDCl3): δ 52.3, 128.1, 129.0, 131.1, 131.7 and 166.3. 1H NMR (CDCl3): δ 3.88 (3H, s), 7.55 (2H, d, J=8.2 Hz) and 7.87 (2H, d, J=8.2 Hz).
Quantity
5 g
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Reaction Step One
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5 mL
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50 mL
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Synthesis routes and methods III

Procedure details

4-bromobenzoic acid (1.10 g, 5.39 mmol) was dissolved in MeOH (30 mL). Concentrated H2SO4 (140 mL) was added and the reaction was allowed to reflux for a total of 29 hr. The reaction was quenched with dilute Na2CO3 (15 mL) and equal volume of EtOAc. The solution was diluted with brine to promote phase separation. The aqueous layer was extracted a second time with EtoAc. The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid methyl ester (1.124 g, 5.22 mmol, 97%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 3.89 (s, 3H); 7.56 (d, J=16.8 Hz, 2H); 7.88 (d, J=16.8 Hz, 2H).
Quantity
1.1 g
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Reaction Step One
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30 mL
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140 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
Methyl 4-bromobenzoate
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
Methyl 4-bromobenzoate
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
Methyl 4-bromobenzoate
1,1,1-Trichloro-2,2-dimethylbutane
Methyl 4-bromobenzoate
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
Methyl 4-bromobenzoate
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
Methyl 4-bromobenzoate

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